
Totu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate is a chemical compound widely used in peptide synthesis. It is known for its efficiency in coupling reactions, making it a valuable reagent in organic chemistry. The compound is recognized for its ability to facilitate the formation of peptide bonds, which are crucial in the synthesis of proteins and peptides.
Preparation Methods
The synthesis of O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate typically involves the reaction of tetramethyluronium salts with ethoxycarbonyl cyanomethyleneamine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is carried out under an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate primarily undergoes coupling reactions. These reactions are essential in peptide synthesis, where the compound acts as a coupling reagent to form peptide bonds between amino acids. Common reagents used in these reactions include bases such as N,N-diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF). The major products formed from these reactions are peptides, which are chains of amino acids linked by peptide bonds .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used extensively in the synthesis of peptides and proteins. In biology, it aids in the study of protein functions and interactions by facilitating the synthesis of specific peptides. In medicine, it is used in the development of peptide-based drugs and therapeutic agents. Industrially, it is employed in the large-scale production of peptides for various applications, including pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate involves the activation of carboxyl groups in amino acids, making them more reactive towards nucleophilic attack by amino groups. This activation facilitates the formation of peptide bonds, which are essential in the synthesis of peptides and proteins. The molecular targets of this compound are the carboxyl and amino groups of amino acids, and the pathways involved include the formation of activated intermediates that lead to peptide bond formation .
Comparison with Similar Compounds
O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate is similar to other coupling reagents such as O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU). it is unique in its ability to provide high coupling efficiency and low racemization rates, making it a preferred choice in peptide synthesis. Other similar compounds include O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (TOTU) and O-(6-chloro-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (TCTU) .
Properties
Molecular Formula |
C10H17BF4N4O3 |
|---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C10H17N4O3.BF4/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;2-1(3,4)5/h6H2,1-5H3;/q+1;-1/b12-8+; |
InChI Key |
FPQVGDGSRVMNMR-MXZHIVQLSA-N |
SMILES |
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N |
Isomeric SMILES |
[B-](F)(F)(F)F.CCOC(=O)/C(=N/OC(=[N+](C)C)N(C)C)/C#N |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



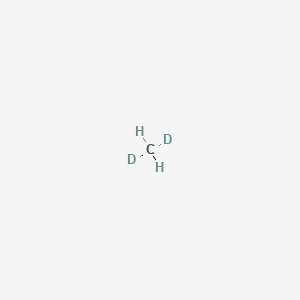


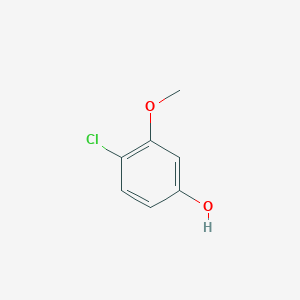



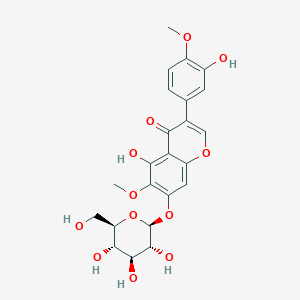
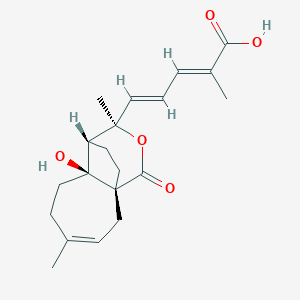
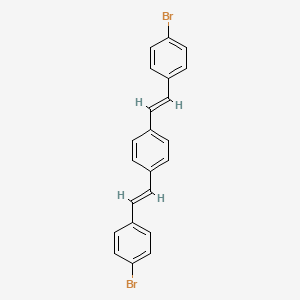

![(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B1631435.png)

